molecular formula C6H10O2 B1428345 3-(2-Oxiranyl)tetrahydrofuran CAS No. 1425972-13-9

3-(2-Oxiranyl)tetrahydrofuran

Cat. No. B1428345
M. Wt: 114.14 g/mol
InChI Key: HEMSSMIBAFJYAM-UHFFFAOYSA-N
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Description

3-(2-Oxiranyl)tetrahydrofuran is a cyclic ether compound . It has a CAS Number of 1425972-13-9 and a linear formula of C6 H10 O2 . The molecular weight of this compound is 114.14 .


Molecular Structure Analysis

The InChI code for 3-(2-Oxiranyl)tetrahydrofuran is 1S/C6H10O2/c1-2-7-3-5(1)6-4-8-6/h5-6H,1-4H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-(2-Oxiranyl)tetrahydrofuran is a liquid at room temperature .

Scientific Research Applications

  • Synthesis of Tetrahydrofurans
    • Field : Organic Chemistry
    • Application Summary : Tetrahydrofurans are popular targets for synthetic chemists due to the challenges associated with the synthesis of substituted heterocycles and the presence of tetrahydrofuran rings in natural and non-natural targets including lignans, nucleosides, annonaceous acetogenins, and macrolides .
    • Methods of Application : The synthesis of tetrahydrofurans includes nucleophilic substitutions, [3+2]-cycloadditions, oxidative cyclizations, and the ring opening of bicyclic oxanorbornenes . One specific method is the epoxide opening reaction, which is largely used in total synthesis for the preparation of tetrahydrofuran units . This method allows control of the stereogenic centers in advance thanks to asymmetric epoxidation reactions, and only needs acid or basic conditions, usually at room temperature, to induce the cyclization step .
    • Results or Outcomes : The synthesis methods have been applied to the generation of tetrahydrofuran-containing natural products . The epoxide opening reaction, in particular, has been effective in preparing tetrahydrofuran units .

    Polymerization

    • Field : Polymer Chemistry
    • Application Summary : Tetrahydrofuran (THF) is mainly used as a precursor to polymers . It is a versatile solvent due to its polar nature and wide liquid range .
    • Methods of Application : The polymerization of THF produces poly(tetramethylene ether) glycol, which is used to make elastomeric polyurethane fibers like Spandex .
    • Results or Outcomes : The polymerization of THF has led to the production of various polyurethane fibers used in commercial and industrial applications .

    Solvent

    • Field : Organic Chemistry
    • Application Summary : THF is a popular solvent in the field of organic chemistry . It is a colorless, water-miscible organic liquid with low viscosity .
    • Methods of Application : THF is used as a solvent in various organic reactions due to its ability to dissolve a wide range of organic compounds .
    • Results or Outcomes : The use of THF as a solvent has facilitated numerous organic reactions, contributing to the synthesis of various organic compounds .

    Laboratory Use

    • Field : Laboratory Chemistry
    • Application Summary : Tetrahydrofuran (THF) is often used in the laboratory setting due to its versatility .
    • Methods of Application : THF can be used in a variety of laboratory procedures, including as a solvent in spectroscopy and chromatography .
    • Results or Outcomes : The use of THF in the laboratory has facilitated numerous experiments and analyses .

    Reaction with Hydrogen Sulfide

    • Field : Organic Chemistry
    • Application Summary : THF can react with hydrogen sulfide to form various sulfur-containing compounds .
    • Methods of Application : The reaction typically involves the use of a catalyst and controlled conditions .
    • Results or Outcomes : The reaction of THF with hydrogen sulfide has been used to synthesize various sulfur-containing compounds .

    Lewis Basicity

    • Field : Physical Chemistry
    • Application Summary : THF is known for its Lewis basicity, which allows it to act as a ligand in various chemical reactions .
    • Methods of Application : THF can coordinate with various metal ions to form complexes .
    • Results or Outcomes : The Lewis basicity of THF has been exploited in various chemical reactions to synthesize complex compounds .

properties

IUPAC Name

3-(oxiran-2-yl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-7-3-5(1)6-4-8-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMSSMIBAFJYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxiranyl)tetrahydrofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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